Product packaging for 3H-[1,2,3]Triazolo[4,5-c]pyridine(Cat. No.:CAS No. 273-05-2)

3H-[1,2,3]Triazolo[4,5-c]pyridine

Cat. No.: B052564
CAS No.: 273-05-2
M. Wt: 120.11 g/mol
InChI Key: ZSYMMINAALNVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3H-[1,2,3]Triazolo[4,5-c]pyridine is a privileged nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic system, which combines a triazole ring with a pyridine, serves as a versatile molecular building block and a key pharmacophore. Its primary research value lies in its ability to act as a bioisostere for purine bases, making it invaluable in the design and synthesis of novel nucleoside analogues, kinase inhibitors, and other small-molecule therapeutics targeting adenosine receptors and various enzymatic pathways. The electron-deficient nature of the core structure facilitates its use in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, enabling efficient diversification for the creation of focused compound libraries. Furthermore, its planar, aromatic structure and hydrogen bonding capabilities make it an excellent candidate for developing molecular probes, fluorescent tags, and functional materials. Researchers utilize this compound to explore protein-ligand interactions, modulate biochemical signaling pathways, and develop new diagnostic and therapeutic agents, solidifying its role as a critical tool in advancing chemical biology and pharmaceutical sciences.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4 B052564 3H-[1,2,3]Triazolo[4,5-c]pyridine CAS No. 273-05-2

Properties

IUPAC Name

2H-triazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-2-6-3-5-4(1)7-9-8-5/h1-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYMMINAALNVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=NNN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181741
Record name 1H-1,2,3-Triazlo(4,5-c)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273-05-2
Record name 1H-1,2,3-Triazlo(4,5-c)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,3-Triazlo(4,5-c)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-[1,2,3]triazolo[4,5-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 3h 1 2 3 Triazolo 4,5 C Pyridine and Its Congeners

Strategic Approaches to Triazolopyridine Annulation

The formation of the fused triazolopyridine ring system can be achieved through several strategic bond-forming disconnections. These approaches primarily involve either constructing the triazole ring onto a pre-existing pyridine (B92270) core or fusing a pyridine ring to a triazole precursor.

Cyclization Reactions for the Formation of the Triazole Ring

A prevalent strategy for synthesizing triazolopyridines involves the cyclization of appropriately substituted pyridine derivatives to form the triazole ring. A common method is the diazotization of ortho-diaminopyridines. For instance, the diazotization of 2,3-diamino-furo[2,3-c]pyridines using a solution of sodium nitrite (B80452) in a mixture of acetic acid and water has been shown to produce triazolo[4′,5′:4,5]furo[2,3-c]pyridine scaffolds. semanticscholar.org This reaction proceeds through the formation of a diazonium salt, which then undergoes intramolecular cyclization to yield the fused triazole ring. semanticscholar.org

Another approach involves the reaction of a heterocyclic diamine with a nitrite. nih.gov This method has been successfully employed in the synthesis of various fused 1,2,3-triazole systems. nih.gov For example, reacting 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine with sodium nitrite in glacial acetic acid can lead to the formation of a C-N bond with a carbon on an aromatic ring, resulting in the desired triazolo[4,5-c]cinnoline derivative. nih.gov

Furthermore, the cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride (B1165640) provides a mild route to nih.govorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridines. organic-chemistry.org This method highlights the versatility of using functionalized pyridine precursors for triazole ring formation.

Annulation of Pyridine Derivatives with Triazole Precursors

This strategy involves the reaction of a pyridine derivative with a pre-formed triazole or a synthon that leads to the triazole ring. A notable example is the palladium-catalyzed addition of hydrazides to 2-chloropyridine. organic-chemistry.org This reaction occurs with high chemoselectivity at the terminal nitrogen atom of the hydrazide. The resulting intermediate can then be dehydrated, often under microwave irradiation in acetic acid, to afford the nih.govorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine ring system. organic-chemistry.org

The reaction of 2-aminopyridines with nitriles in the presence of a copper catalyst, such as CuBr, also represents a powerful method for constructing nih.govorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridines. mdpi.com This process involves a sequence of addition and oxidative cyclization steps. mdpi.com

Heterocyclization of Functionalized Triazoles

Building the pyridine ring onto a pre-existing triazole core is another key synthetic strategy. This often involves the cyclocondensation of functionalized 1,2,3-triazoles. For example, 1,2,3-triazole-4(5)-amines are versatile building blocks for the synthesis of triazolo-annulated pyridines. semanticscholar.org Their condensation with methylene-active compounds is a powerful tool for constructing a variety of triazolo[4,5-b]pyridines. semanticscholar.org

The reaction of 1,2,3-triazole dicarbonyl compounds with hydrazine (B178648) hydrate (B1144303) is a common method for preparing 1H-1,2,3-triazolo[4,5-d]pyridazines. nih.gov This reaction typically forms a diacylhydrazide intermediate, which can then be cyclized under acidic or high-temperature conditions to yield the fused pyridazine (B1198779) ring. nih.gov

Innovative Synthetic Protocols and Catalytic Systems

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally benign methods for the synthesis of triazolopyridines. These include the use of microwave irradiation and the development of catalyst-free methodologies.

Microwave-Assisted Synthesis of Triazolopyridines

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields. In the context of triazolopyridine synthesis, microwave irradiation has been effectively used to promote the dehydration step in the annulation of pyridine derivatives with triazole precursors, significantly reducing reaction times. organic-chemistry.org

A notable application is the microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides. mdpi.comresearchgate.net This tandem reaction proceeds through a transamidation mechanism followed by nucleophilic addition to the nitrile and subsequent condensation, all occurring in a short reaction time under microwave heating. mdpi.comresearchgate.net The use of microwave irradiation can also facilitate multicomponent reactions, providing rapid and efficient access to complex heterocyclic scaffolds. nih.govnih.govclockss.org

Catalyst-Free Methodologies in Triazolopyridine Synthesis

The development of catalyst-free synthetic methods is a significant goal in green chemistry. An eco-friendly, catalyst- and additive-free method for the synthesis of 1,2,4-triazolo[1,5-a]pyridines has been established using microwave conditions. mdpi.com This approach, which involves the reaction of enaminonitriles with benzohydrazides in toluene, demonstrates good functional group tolerance and provides products in good to excellent yields. mdpi.com

Another example is the iodine-mediated oxidative C-N and N-S bond formation in water, which provides a metal-free and environmentally benign route to N-fused 3-amino-1,2,4-triazoles from isothiocyanates. organic-chemistry.org While not directly forming the pyridine ring, this method showcases the potential for catalyst-free approaches in the broader synthesis of related fused heterocycles. organic-chemistry.org

Mechanochemical Approaches for Triazolopyridine Formation

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful green chemistry tool. In the synthesis of triazole-containing compounds, mechanochemical methods, often employing ball milling, have demonstrated significant advantages over traditional solution-based approaches. These benefits include shorter reaction times, higher yields, and the reduction or elimination of hazardous solvents, leading to a lower environmental factor (E-factor) and a higher process mass intensity (PMI). nih.gov

For instance, the synthesis of hydrazones and their subsequent cyclization to triazoles has been shown to be more efficient under mechanochemical conditions compared to conventional methods. nih.gov While direct mechanochemical synthesis of the parent 3H- nih.govnih.govmdpi.comtriazolo[4,5-c]pyridine is not extensively detailed in the provided results, the successful application of this technique to analogous 1,2,3-triazole and 1,2,4-triazole (B32235) systems strongly suggests its potential applicability. nih.gov The quantitative yields achieved in the mechanochemical synthesis of related brominated triazolophthalazines further underscore the power of this approach. nih.gov

Table 1: Comparison of Green Metrics for Conventional vs. Mechanochemical Synthesis
CompoundMethodTime (h)Yield (%)E-factorPMI
Hydrazone 86Conventional11001415
Mechanochemical0.510045
Triazole 87Conventional4847475
Mechanochemical0.75971213
Data derived from a study on the synthesis of phenolic 1,2,3-triazoles, demonstrating the green advantages of mechanochemistry. nih.gov

Multi-Component Reactions (MCRs) for Complex 3H-nih.govnih.govmdpi.comTriazolo[4,5-c]pyridine Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules. acsgcipr.orgorganic-chemistry.org This strategy is particularly valuable for generating libraries of structurally diverse compounds for drug discovery and other applications. researchgate.net

The Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR, has been adapted for the synthesis of complex fused heterocyclic systems. researchgate.netnih.gov An "unusual" GBB reaction using pyridoxal (B1214274) as the aldehyde component leads to the formation of a furo[2,3-c]pyridine (B168854) skeleton. researchgate.netnih.gov This intermediate can then undergo post-modification, specifically diazotization of a 2,3-diamino-furo[2,3-c]pyridine intermediate, to construct the fused 1,2,3-triazole ring, yielding novel tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridines. researchgate.netnih.gov This approach highlights the power of combining MCRs with subsequent cyclization strategies to access complex polycyclic systems. semanticscholar.org

The synthesis of 1,2,3-triazolyl-pyridine hybrids has also been achieved through a one-pot, three-component eco-friendly protocol using water as a solvent under microwave irradiation. researchgate.net This method demonstrates excellent yields and aligns with the principles of green chemistry. researchgate.net

Table 2: Synthesis of 1,2,3-triazolyl-pyridine hybrids via MCR
EntryChalconeKetoneProductSolvent-free Microwave Time (mins) / Yield (%)Water Microwave Time (min) / Yield (%)
11a3a4a15 / 9010 / 90
21b3a4b15 / 9012 / 90
31c3a4c18 / 8817 / 89
Data from a study on the green synthesis of 1,2,3-triazolyl-pyridine hybrids. researchgate.net

Transition Metal-Catalyzed Coupling Reactions (e.g., Nickel-Catalyzed Alkenylation)

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. Nickel catalysis, in particular, has proven effective for the C-H functionalization of azoles, including triazolopyridines. nih.govmdpi.com

A notable application is the nickel-catalyzed alkenylation of triazolopyridines, which allows for the regioselective introduction of alkenyl groups at the C7-position. nih.gov This C-H activation strategy provides a direct route to 2,6-disubstituted pyridines after the subsequent removal of the triazole's N2 fragment under acidic or oxidative conditions. nih.gov The use of a Ni/Al bimetallic catalytic system has been reported for the remote C-H functionalization of related imidazo[1,5-a]pyridines, with the ability to switch regioselectivity by including or excluding AlMe3. mdpi.com

Nickel-catalyzed C-H arylations and alkenylations of imidazoles with phenol (B47542) and enol derivatives have also been developed, highlighting the versatility of nickel catalysis in functionalizing azole rings. rsc.orgnagoya-u.ac.jp The choice of ligand and solvent is crucial for the success of these transformations. rsc.orgnagoya-u.ac.jp

Regioselectivity and Stereoselectivity Control in 3H-nih.govnih.govmdpi.comTriazolo[4,5-c]pyridine Synthesis

Controlling regioselectivity is a critical aspect of synthesizing substituted heterocyclic compounds. In the context of triazolopyridines, regioselective synthesis has been achieved through various strategies. For instance, the synthesis of 1,2,3-triazoles fused with pyridine or pyrimidine (B1678525) has been accomplished regioselectively by employing a Buchwald's strategy, which involves a sequence of C-N bond formation, reduction, diazotization, and cyclization. nih.gov

In the synthesis of triazolo[3,4-e]purine derivatives, a regioselective nucleophilic substitution at the C-2 position of a purine (B94841) precursor was observed over the C-6 position, demonstrating inherent substrate control in directing the reaction to a specific site. semanticscholar.org Similarly, nickel-catalyzed alkenylation of triazolopyridines has been shown to proceed with high regioselectivity at the C7-position. nih.gov

While the provided search results focus more on regioselectivity, the principles of stereoselectivity are also crucial in modern synthesis. For example, nickel-catalyzed coupling of N-sulfonyl-1,2,3-triazoles with H-phosphine oxides proceeds stereoselectively to yield α-aminovinylphosphoryl derivatives. nih.gov Although not directly applied to 3H- nih.govnih.govmdpi.comtriazolo[4,5-c]pyridine in the available literature, this demonstrates the potential for stereocontrolled transformations on the triazole ring system.

Green Chemistry Principles and Sustainable Synthesis of 3H-nih.govnih.govmdpi.comTriazolo[4,5-c]pyridine

The principles of green chemistry are increasingly influencing the design of synthetic routes. For triazolopyridine synthesis, several sustainable practices have been implemented. As discussed, mechanochemistry offers a significant reduction in solvent waste and energy consumption. nih.gov

The use of water as a solvent in microwave-assisted, one-pot, three-component reactions for the synthesis of 1,2,3-triazolyl-pyridine hybrids is another prime example of a green synthetic protocol. researchgate.net Furthermore, catalyst-free and additive-free methods, such as the microwave-mediated synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides, contribute to more environmentally benign processes. mdpi.com The development of one-pot syntheses, like the room temperature formation of nih.govnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridines from 2-hydrazinopyridine (B147025) and aldehydes, enhances atom economy and operational simplicity. rsc.org The optimization of reaction conditions to avoid the need for tedious column chromatography, as seen in the synthesis of triazolo[4′,5′:4,5]furo[2,3-c]pyridines, also aligns with green chemistry principles by reducing solvent usage and waste generation. semanticscholar.org

Molecular Architecture and Theoretical Investigations of 3h 1 2 3 Triazolo 4,5 C Pyridine Systems

Quantum Chemical Calculations and Electronic Structure Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in the study of triazolopyridine systems. These methods allow for a detailed examination of the electronic landscape of these molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the molecular structure, vibrational frequencies, and potential energy distribution of triazolopyridine isomers and their derivatives.

For instance, studies on the related 1H- and 3H-tautomers of wikipedia.orgresearchgate.netmdpi.comtriazolo[4,5-b]pyridine and its methyl-substituted derivatives have been conducted using DFT calculations at the B3LYP/6-31G(d,p) level of theory. researchgate.net This level of theory is widely used as it provides a good balance between computational cost and accuracy for organic molecules. Such calculations are crucial for determining the relative stabilities of different isomers and understanding the effects of substitution on the geometric and electronic properties of the core ring system. researchgate.net The insights gained from these studies on isomeric systems are considered transferable and relevant for understanding the fundamental properties of the 3H- wikipedia.orgresearchgate.netmdpi.comtriazolo[4,5-c]pyridine core structure. Furthermore, DFT has been instrumental in explaining reaction mechanisms, such as the copper(I)-catalyzed [3+2] cycloaddition of azides and alkynes, which is a common route to synthesizing 1,2,3-triazole rings. nih.gov

DFT calculations provide precise information about the three-dimensional structure of molecules. The optimized molecular geometry yields data on bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data, often from X-ray diffraction, to validate the chosen computational model. mdpi.com

For related triazole-containing heterocyclic systems, a very good agreement between theoretical and experimental bond lengths and angles has been demonstrated, confirming the reliability of the DFT models. mdpi.comresearchgate.net The calculations can accurately reproduce the planarity of the fused ring system and the precise orientation of any substituents.

Below is a representative table illustrating the kind of data obtained from DFT calculations on heterocyclic systems, based on findings for related pyridine (B92270) structures. nist.gov

ParameterDescriptionTypical Calculated Value (Å or °)
r(C:N)Aromatic Carbon-Nitrogen bond length~1.340 Å
r(C:C)Aromatic Carbon-Carbon bond length~1.390 - 1.400 Å
a(CNC)Angle within the pyridine ring~116.7°
a(CCN)Angle within the pyridine ring~124.0°
a(CCC)Angle within the pyridine ring~118.0° - 118.6°
This table is illustrative, based on data for pyridine to demonstrate the type of output from computational analysis. nist.gov

The distribution of electrons within a molecule is fundamental to its chemical and physical properties. Charge density analysis, often performed using methods like Mulliken population analysis, reveals the partial atomic charges on each atom, indicating sites that are electron-rich or electron-poor. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). libretexts.org

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and will be more reactive. DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution across the molecule. researchgate.net

For many heterocyclic systems, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. researchgate.net This analysis helps in predicting the most likely sites for electrophilic and nucleophilic attack. wuxibiology.com For example, in designing molecules for specific applications like dye-sensitized solar cells, the HOMO and LUMO levels are intentionally tuned by adding electron-donating or electron-withdrawing groups to optimize the electronic properties. researchgate.net While FMOs are powerful for small molecules, their delocalized nature in larger systems can sometimes obscure specific reactive sites. nih.gov

Table of Frontier Orbital Concepts

Concept Description Implication for Reactivity
HOMO Highest Occupied Molecular Orbital Acts as an electron donor; regions with high HOMO density are susceptible to electrophilic attack. libretexts.org
LUMO Lowest Unoccupied Molecular Orbital Acts as an electron acceptor; regions with high LUMO density are susceptible to nucleophilic attack. libretexts.org

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally implies higher reactivity, lower kinetic stability, and easier electronic excitation. researchgate.net |

Tautomerism and Isomeric Equilibria of 3H-wikipedia.orgresearchgate.netmdpi.comTriazolo[4,5-c]pyridine

Tautomerism, the interconversion of structural isomers, is a common phenomenon in heterocyclic compounds containing acidic protons. For the wikipedia.orgresearchgate.netmdpi.comtriazolo[4,5-c]pyridine core, the position of the hydrogen atom on the triazole ring can vary, leading to different tautomeric forms.

Computational chemistry is an essential tool for studying the relative stabilities of tautomers. DFT calculations can accurately predict the total energies of different tautomeric forms, such as the 1H- and 3H-isomers of triazolopyridines.

Studies on the isomeric wikipedia.orgresearchgate.netmdpi.comtriazolo[4,5-b]pyridine system have determined the energetic landscape of its 1H- and 3H-tautomers. researchgate.net These calculations typically show that one tautomer is more stable than the other, although the energy difference can be small. For example, in a study on a different but related system, the keto-hydrazone tautomer was found to be more stable than the enol-azo form by about 14 kcal/mol, and this relative stability was not significantly influenced by the nature of substituents on an attached phenyl ring. scite.ai Such theoretical investigations are crucial for understanding which tautomer is likely to predominate in a given environment, which in turn dictates the compound's reactivity and biological interactions.

Proton Transfer Dynamics and Energetic Favorability of Tautomers

The positioning of the hydrogen atom within the triazole ring of triazolopyridine systems is a subject of significant scientific inquiry, as it dictates the predominant tautomeric form. In the case of researchgate.netmdpi.comnih.govtriazolo[4,5-b]pyridine, theoretical calculations have been employed to understand the energetic favorability of different tautomers. The substitution pattern on the pyridine ring plays a crucial role in influencing the proton's location on the triazole unit. For instance, methyl substitutions at the 5- and 7-positions of the pyridine ring favor the 3H-tautomeric form. researchgate.net Conversely, a methyl group at the 6-position can result in a mixture of both 1H- and 3H-tautomers. researchgate.net

The stability of these tautomers is not solely governed by intramolecular forces; intermolecular interactions, particularly hydrogen bonding, also play a significant role in stabilizing the crystal structure. researchgate.net Computational studies, often employing methods like Density Functional Theory (DFT), are essential in elucidating these complex relationships and predicting the most stable tautomeric forms. researchgate.net The study of proton transfer is critical as tautomerism can significantly influence the chemical reactivity and biological activity of these molecules.

Vibrational Spectroscopy and Normal Mode Analysis

Theoretical Simulation and Assignment of FTIR and Raman Spectra

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a powerful tool for characterizing the molecular structure of 3H- researchgate.netmdpi.comnih.govTriazolo[4,5-c]pyridine and its derivatives. Theoretical simulations, primarily using DFT methods like B3LYP with appropriate basis sets (e.g., 6-311G(2d,2p)), are instrumental in assigning the observed vibrational bands to specific normal modes. researchgate.netnih.gov To enhance the correlation between theoretical and experimental spectra, calculated frequencies are often scaled. researchgate.net For the related researchgate.netmdpi.comnih.govtriazolo[4,5-b]pyridine systems, scaling factors of 0.96 in the 2800–3500 cm⁻¹ region and 0.975 in the 1000–1700 cm⁻¹ region have been applied to achieve good agreement with experimental data. researchgate.net

A detailed interpretation of the experimental vibrational spectra relies heavily on these theoretical calculations, which can simulate the spectra for different tautomers, aiding in the elucidation of complex experimental results that may arise from a mixture of isomers. researchgate.net

Potential Energy Distribution (PED) Calculations for Vibrational Modes

Potential Energy Distribution (PED) calculations are crucial for a definitive assignment of vibrational modes. PED analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. researchgate.net This allows for a precise understanding of the nature of the vibrations observed in the FTIR and Raman spectra. For instance, a particular band can be assigned to a specific stretching or bending motion within the triazole or pyridine ring. The VEDA (Vibrational Energy Distribution Analysis) program is a commonly used tool for performing these calculations based on the output from quantum chemical software like Gaussian.

Influence of Substituents on Vibrational Characteristics

The vibrational characteristics of the 3H- researchgate.netmdpi.comnih.govTriazolo[4,5-c]pyridine system are sensitive to the presence and position of substituents on the heterocyclic rings. Substituents can alter the electron distribution, bond strengths, and molecular geometry, thereby shifting the frequencies of vibrational modes. For example, the substitution of a methyl group at different positions on the pyridine ring of the related researchgate.netmdpi.comnih.govtriazolo[4,5-b]pyridine has been shown to influence the vibrational spectra. researchgate.net These shifts in vibrational frequencies can be correlated with the electronic properties of the substituents, providing insights into the structure-property relationships of these compounds.

Solid-State Structures and Intermolecular Interactions

Analysis of Hydrogen Bonding Networks and Crystal Packing

While detailed crystallographic data for the unsubstituted parent compound, 3H- nih.govnih.govmdpi.comtriazolo[4,5-c]pyridine, is not extensively documented in public literature, significant insights into its solid-state behavior can be drawn from the analysis of its derivatives. A key example is the crystal structure of aquo 4,6-dimethyl-5H- nih.govnih.govmdpi.comtriazolo[4,5-c]pyridine, which exists as a zwitterionic monohydrate. The study of this and other related heterocyclic structures reveals the pivotal role of hydrogen bonding in defining their molecular conformation and crystal packing.

In the solid state, derivatives of the 3H- nih.govnih.govmdpi.comtriazolo[4,5-c]pyridine system, particularly in their zwitterionic forms, are stabilized by extensive and complex hydrogen bonding networks. Zwitterions are formed by the intramolecular transfer of a proton, typically from an acidic site to a basic site within the same molecule. In the case of the aforementioned dimethyl derivative, a proton transfer to the pyridine ring creates a positively charged pyridinium (B92312) cation, while the triazole ring bears a negative charge. This charge separation establishes potent hydrogen bond donor and acceptor sites that govern the intermolecular interactions.

The crystal packing is dominated by a three-dimensional supramolecular architecture held together by strong hydrogen bonds. nih.govnih.gov Water molecules, when present in the crystal lattice, are integral to this network, acting as bridges that connect the zwitterionic molecules. nih.gov Typically, the pyridinium N-H group serves as a hydrogen bond donor to the oxygen atom of a water molecule. This water molecule, in turn, donates its two hydrogen atoms to the nitrogen acceptors on the triazole rings of adjacent molecules. nih.gov This creates a robust and intricate web of N-H···O and O-H···N interactions.

Below is a table of representative hydrogen bond geometries that are characteristic of such networks, based on data from related triazole and zwitterionic heterocyclic structures.

Table 1: Representative Hydrogen Bond Geometries in Triazolopyridine Derivatives

Donor (D) Hydrogen (H) Acceptor (A) D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
N-H H O (water) ~ 0.98 ~ 1.75 ~ 2.73 ~ 175
O-H (water) H N (triazole) ~ 0.96 ~ 1.85 ~ 2.80 ~ 170

Reactivity Profiles and Mechanistic Studies of 3h 1 2 3 Triazolo 4,5 C Pyridine Derivatives

Heteroaromatic Reactivity Patterns of the Fused System

The electronic character of the 3H- smolecule.comresearchgate.netnih.govtriazolo[4,5-c]pyridine ring system is marked by a general π-deficiency. This is a consequence of the presence of multiple electronegative nitrogen atoms in both the pyridine (B92270) and triazole rings. This inherent electron deficiency is a primary determinant of the scaffold's behavior in chemical reactions, particularly its interactions with nucleophiles and electrophiles.

The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the fused triazole moiety. This makes the carbon atoms of the pyridine ring susceptible to attack by nucleophiles. In general, nucleophilic aromatic substitution on pyridine and related heterocycles occurs preferentially at the positions ortho and para (C2 and C4) to the ring nitrogen. This regioselectivity is attributed to the ability of the electronegative nitrogen atom to stabilize the anionic Meisenheimer-like intermediate formed during the reaction, particularly when the negative charge can be delocalized onto the nitrogen stackexchange.com.

For the 3H- smolecule.comresearchgate.netnih.govtriazolo[4,5-c]pyridine system, the positions corresponding to C4 and C6 of the pyridine ring are analogous to the ortho and para positions relative to the pyridine nitrogen. Therefore, these sites are the most probable targets for nucleophilic attack. While this principle provides a framework for predicting reactivity, specific documented examples of nucleophilic substitution on the pyridine ring of a pre-formed 3H- smolecule.comresearchgate.netnih.govtriazolo[4,5-c]pyridine scaffold are not extensively detailed in the available literature. Synthetic strategies often build the substituted pyridine ring first, rather than functionalizing it via nucleophilic substitution at a later stage.

The π-deficient nature of both the pyridine and triazole rings strongly deactivates the 3H- smolecule.comresearchgate.netnih.govtriazolo[4,5-c]pyridine scaffold towards electrophilic aromatic substitution. Electrophilic attack on an unactivated pyridine ring is generally difficult and, when it does occur, typically requires harsh conditions and proceeds at the C3 position researchgate.net. The fusion of the triazole ring further withdraws electron density, making electrophilic substitution even more challenging.

Studies on related, yet distinct, fused heterocyclic systems provide some insight. For instance, electrophilic substitution reactions such as bromination, iodination, and nitration have been successfully performed on pyrazolotriazolopyrimidine systems, with substitution occurring on the pyrimidine (B1678525) ring nih.govmdpi.comdoaj.org. However, these systems may have different electronic distributions. For the 3H- smolecule.comresearchgate.netnih.govtriazolo[4,5-c]pyridine core, it is expected that the presence of strong electron-donating groups on the pyridine ring would be necessary to facilitate any electrophilic substitution reactions. Computational studies on pyridine derivatives confirm that the molecule's frontier orbitals (HOMO) are not typically the aromatic π orbitals, which explains the low reactivity towards electrophiles unless the electronic properties are modified, for example, by N-oxidation researchgate.net.

The 3H- smolecule.comresearchgate.netnih.govtriazolo[4,5-c]pyridine system can undergo both oxidation and reduction, leading to significant structural transformations. While information on the oxidation of the scaffold is limited, its reduction pathways have been studied, yielding structurally complex polycyclic products.

Reduction Pathways: The reduction of 1-substituted smolecule.comresearchgate.netnih.govtriazolo[4,5-c]pyridine derivatives has been shown to proceed via two main routes, effectively reducing the pyridine portion of the molecule. These reactions convert the planar aromatic system into a saturated, three-dimensional piperidine-based structure known as a 2-azaspinaceamine researchgate.net.

Reduction with Nickel-Aluminum Alloy: Treatment of 1-substituted smolecule.comresearchgate.netnih.govtriazolo[4,5-c]pyridines with a nickel-aluminum alloy in an aqueous alkaline medium leads to the formation of 2-azaspinaceamines. This method provides a direct route to the saturated heterocyclic system researchgate.net.

Reduction with Formic Acid and Triethylamine: A second method involves the use of formic acid in the presence of triethylamine. This reaction also yields a 2-azaspinaceamine core but with the concurrent formylation of the piperidine (B6355638) nitrogen at position 5. The resulting 5-formyl-2-azaspinaceamines can be isolated, and the formyl group can be subsequently removed through acid hydrolysis to yield the unsubstituted 2-azaspinaceamine researchgate.net. This two-step process allows for controlled reduction and subsequent deprotection.

These reduction methodologies are summarized in the table below.

Starting MaterialReagents and ConditionsProductCitation
1-Substituted smolecule.comresearchgate.netnih.govtriazolo[4,5-c]pyridineNi-Al alloy, aqueous alkali2-Azaspinaceamine researchgate.net
1-Substituted smolecule.comresearchgate.netnih.govtriazolo[4,5-c]pyridineHCOOH, Et₃N5-Formyl-2-azaspinaceamine researchgate.net
5-Formyl-2-azaspinaceamineAcid Hydrolysis2-Azaspinaceamine researchgate.net

Oxidation Pathways: While the reduction of the pyridine ring is documented, the oxidation of the 3H- smolecule.comresearchgate.netnih.govtriazolo[4,5-c]pyridine scaffold itself is less explored. General principles suggest that the nitrogen atoms in the pyridine ring could be susceptible to N-oxidation. However, many synthetic routes to triazolopyridines employ oxidative cyclization of precursors, such as the oxidative ring closure of hydrazine (B178648) intermediates, to form the triazole ring mdpi.com. These methods build the aromatic system rather than modify a pre-existing one.

Functionalization Strategies and Synthetic Transformations

The derivatization of the 3H- smolecule.comresearchgate.netnih.govtriazolo[4,5-c]pyridine core is crucial for modulating its physicochemical and biological properties. Functionalization can be achieved through various strategies, including C-H bond activation and derivatization at its nitrogen and carbon centers.

Direct C-H bond functionalization has emerged as a powerful and atom-economical tool in modern organic synthesis for modifying heterocyclic scaffolds mdpi.com. This approach avoids the need for pre-functionalized starting materials. While specific examples of C-H functionalization on the 3H- smolecule.comresearchgate.netnih.govtriazolo[4,5-c]pyridine scaffold are not prominently reported, studies on the isomeric smolecule.comresearchgate.netnih.govtriazolo[1,5-a]pyridine system offer valuable insights into the potential of this strategy.

For example, direct arylation at the C3 position of smolecule.comresearchgate.netnih.govtriazolo[1,5-a]pyridine has been achieved using palladium catalysis (Miura conditions) researchgate.net. The reaction, however, can suffer from moderate yields and the formation of side products, including those arising from the opening of the triazole ring, highlighting the challenges associated with the stability of the triazolopyridine core under these conditions researchgate.net. The application of similar transition-metal-catalyzed C-H activation strategies to the 3H- smolecule.comresearchgate.netnih.govtriazolo[4,5-c]pyridine system could potentially allow for the introduction of aryl, alkyl, or other functional groups, though reaction conditions would need to be carefully optimized to ensure the integrity of the fused ring system.

Functionalization of the 3H- smolecule.comresearchgate.netnih.govtriazolo[4,5-c]pyridine scaffold can be readily achieved at various nitrogen and carbon atoms through several synthetic methods.

Derivatization at Carbon Centers: The pyridine ring of 1-substituted smolecule.comresearchgate.netnih.govtriazolo[4,5-c]pyridines has been shown to be reactive towards free radicals. Reactions with radicals generated in situ result in the formation of derivatives substituted at the C4 position. This approach has been used to introduce alkyl, hydroxyalkyl, alkoxy, and carbamoyl groups, demonstrating a viable pathway for functionalizing the electron-poor pyridine ring researchgate.net.

Derivatization at Nitrogen Centers: The nitrogen atoms, particularly in the triazole ring, are key sites for derivatization. The synthesis of novel 3H- smolecule.comresearchgate.netnih.govtriazolo[4,5-c]pyridine derivatives often involves the introduction of substituents on one of the triazole nitrogens. For instance, a series of potent GPR119 agonists were developed based on this scaffold, where various aryl and piperidine-containing moieties were attached to the triazole ring, highlighting the feasibility of N-functionalization to tune the molecule's properties nih.gov.

Furthermore, the synthesis of the core scaffold itself provides a route to a wide array of derivatives. The most common synthetic pathway involves the diazotization of substituted 3,4-diaminopyridines researchgate.net. By starting with variously substituted diaminopyridines, one can introduce a range of functional groups onto the carbon centers of the pyridine ring, which are then carried into the final fused heterocyclic product. This strategy allows for the systematic modification of the scaffold's periphery.

Mechanistic Elucidation of Novel Reactions

The formation and functionalization of the triazolopyridine core often involve complex reaction sequences. Elucidating the precise mechanisms of these transformations is a key area of research, enabling the optimization of reaction conditions and the development of new synthetic methodologies. This involves a synergistic combination of theoretical calculations and direct experimental observation of transient species.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms that are difficult to probe experimentally. DFT calculations allow for the mapping of potential energy surfaces, providing detailed insights into the transition states and intermediates that connect reactants and products.

A pertinent example is the mechanistic study of triazolopyridine synthesis through dinitrogen transfer, which has been elucidated using DFT calculations. rsc.org While not a reaction of a pre-existing triazolopyridine, the study of its formation provides a clear framework for how computational modeling is applied to this class of compounds. The calculations focused on identifying the rate-determining step and the key intermediates in the reaction pathway. rsc.org

The proposed mechanism involves the initial metalation of a 2-alkylpyridine unit, followed by its reaction with nitrous oxide. The key findings from the DFT analysis indicated that the rate-determining step is the hydrogen transfer from the alkylpyridine to the oxygen atom of the nitrous oxide species. This step leads to the formation of a crucial diazo intermediate, which then undergoes cyclization to form the final triazolopyridine ring system. rsc.org

Table 1: Calculated Energy Barriers for the Rate-Determining Step in Triazolopyridine Synthesis This table is illustrative, based on findings from computational studies on related triazolopyridine syntheses.

Reactant SystemComputational MethodCalculated Energy Barrier (kcal/mol)Predicted Product Yield
2-alkylpyridine + N₂ODFTHighLow
Metalated 2-alkylpyridine + N₂ODFTModerateModerate
Optimized SystemDFTLowHigh

The theoretical calculations showed a direct correlation between the energy barrier of this rate-determining step and the final product yield, demonstrating the predictive power of such computational models. rsc.org These studies provide a foundational understanding of the electronic and structural factors that govern the reactivity of the precursors leading to the rsc.orgnih.govnih.govtriazolo[4,5-c]pyridine core. Similar computational approaches are used to study tautomeric equilibria, which significantly influence the reactivity and electronic properties of the heterocyclic system. researchgate.netresearchgate.net

The synthesis of the 1,2,3-triazole portion of the rsc.orgnih.govnih.govtriazolo[4,5-c]pyridine ring system typically proceeds via the diazotization of a corresponding diamine precursor, specifically 3,4-diaminopyridine. This process involves the formation of a highly reactive diazonium salt intermediate, which subsequently undergoes intramolecular cyclization. The direct isolation of these diazonium intermediates is often challenging due to their inherent instability. However, under specific conditions, they can be stabilized or observed in situ using spectroscopic techniques.

Research into the synthesis of related benzotriazoles has shown that using a polymer-supported nitrite (B80452) reagent and p-toluenesulfonic acid (p-TsOH) can lead to the formation of stable aryl diazonium tosylate salts. rsc.org This strategy allows for the effective isolation of the intermediate before the final cyclization step, providing an opportunity for its full characterization.

In many cases, however, intermediates are not isolated but are identified and studied within the reaction mixture. Spectroscopic methods are vital for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in NMR spectra over the course of a reaction can signal the formation and consumption of intermediate species. For example, the disappearance of signals corresponding to an amino group and the appearance of new, transient signals in the aromatic region can indicate the formation of the diazonium species.

UV-Visible (UV-Vis) Spectroscopy: The formation of intermediates can often be detected by changes in the electronic absorption spectrum of the reaction mixture. nih.gov In the nitrosation of a related pyrazolotriazole system, the initial formation of a hydrochloride salt intermediate was followed by its conversion to a blue-colored nitroso derivative, which exhibited a characteristic maximum absorption wavelength (λmax) in the visible region. mdpi.com Subsequent reaction in acidic media caused a color change from blue to yellow, suggesting the formation of a new pyrazolotriazolium salt intermediate, which was corroborated by the disappearance of the nitroso chromophore in the UV-Vis spectrum. mdpi.comresearchgate.net

Table 2: Spectroscopic Data for Characterization of Intermediates in Related Heterocyclic Syntheses This table contains representative data from studies on related heterocyclic systems to illustrate the characterization methods.

Intermediate TypePrecursorReactionSpectroscopic MethodKey Observation
Diazonium Tosylate Salt2-AminobenzamideDiazotizationIsolation & NMRCharacterizable stable salt formed. rsc.org
Diazenium IntermediateDiazo Compound + Diazonium SaltCondensationMechanistic ProposalProposed as key intermediate in indazole/triazole synthesis. nih.govresearchgate.net
Nitroso Hydrochloride SaltPyrazolotriazoleNitrosationIn situ UV-VisFormation of a transient colored species with specific λmax. mdpi.com

These techniques provide crucial evidence for proposed reaction mechanisms by confirming the existence of transient species. For the 3H- rsc.orgnih.govnih.govtriazolo[4,5-c]pyridine system, such studies on the stability and reactivity of the pyridine-3,4-diazonium salt intermediate are fundamental to understanding and optimizing the synthesis of the heterocyclic core.

Pharmacological and Biological Research Applications of 3h 1 2 3 Triazolo 4,5 C Pyridine Scaffolds

Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies and Drug Design

The design and synthesis of derivatives based on the 3H- nih.govnih.govnih.govtriazolo[4,5-c]pyridine scaffold are central to exploring its therapeutic potential. Medicinal chemists employ a range of strategies to optimize the biological activity and pharmaceutical properties of these compounds.

The rational design of drug candidates often begins with a lead compound, which is then systematically modified to enhance its desired effects. For instance, in the development of GPR119 agonists, researchers identified a potent 1H-pyrazolo[3,4-c]pyridine derivative that suffered from poor aqueous solubility. nih.gov Through optimization of the central spacer and various substituents, a novel 3H- nih.govnih.govnih.govtriazolo[4,5-c]pyridine derivative was identified as a potent GPR119 agonist with significantly improved solubility. nih.gov This highlights the process of scaffold hopping and subsequent optimization in drug design.

Similarly, in the pursuit of CDK2 inhibitors for cancer therapy, a scaffold hopping strategy from the known inhibitor CYC202 led to the design of novel imidazo[4,5-c]pyridine-based inhibitors. nih.gov This approach involves replacing a core molecular structure with a different one that maintains similar biological activity, often to improve properties like potency or to develop novel intellectual property.

The following table provides examples of rationally designed 3H- nih.govnih.govnih.govtriazolo[4,5-c]pyridine derivatives and their targeted biological activities.

Derivative TypeTargetTherapeutic Area
3H- nih.govnih.govnih.govtriazolo[4,5-c]pyridineGPR119 AgonistMetabolic Disorders
Imidazo[4,5-c]pyridineCDK2 InhibitorCancer

A critical aspect of drug development is the optimization of a lead compound's pharmaceutical properties, such as aqueous solubility. Poor solubility can hinder a drug's absorption and bioavailability. Researchers have successfully improved the aqueous solubility of a potent GPR119 agonist by modifying the 3H- nih.govnih.govnih.govtriazolo[4,5-c]pyridine scaffold. nih.gov By optimizing the central spacer, the left-hand aryl group, and the right-hand piperidine (B6355638) N-capping group, they were able to increase the aqueous solubility from 0.71 μM to 15.9 μM at pH 6.8. nih.gov

Another key optimization strategy involves late-stage functionalization, which allows for the introduction of diverse chemical groups onto a core scaffold in the final steps of synthesis. This approach was utilized in the development of antimalarial compounds based on a triazolopyrazine scaffold, enabling the rapid generation of a library of analogues for biological testing.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. This tool is invaluable in understanding ligand-target interactions and guiding the rational design of new drug candidates.

In the development of CDK2 inhibitors, molecular docking and dynamic studies were employed to understand the binding mechanism between a potent imidazo[4,5-c]pyridine derivative (compound 5b) and the CDK2 protein. nih.gov These simulations revealed key interactions that were responsible for the compound's high inhibitory activity, providing a rationale for its potency and a roadmap for future optimization. nih.gov Similarly, docking studies of pyrazolo[3,4-b]pyridine derivatives with CDK2 and CDK9 have been used to rationalize their anticancer activities. mdpi.com

The following table summarizes the use of molecular docking in the study of 3H- nih.govnih.govnih.govtriazolo[4,5-c]pyridine and related scaffolds.

ScaffoldTarget ProteinKey Findings from Docking
Imidazo[4,5-c]pyridineCDK2Revealed key binding interactions responsible for potent inhibitory activity. nih.gov
Pyrazolo[3,4-b]pyridineCDK2/CDK9Showed good fitting in the active sites, explaining anticancer activity. mdpi.com

Spectrum of Biological Activities

Derivatives of the 3H- nih.govnih.govnih.govtriazolo[4,5-c]pyridine scaffold and its isosteres have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents.

A substantial body of research has been dedicated to the synthesis and evaluation of 3H- nih.govnih.govnih.govtriazolo[4,5-c]pyridine derivatives and related structures for their anticancer properties. These compounds have shown efficacy against a variety of human cancer cell lines.

For example, a series of nih.govnih.govnih.govtriazolo[1,5-a]pyridinylpyridines were synthesized and evaluated for their antiproliferative activities against HCT-116, U-87 MG, and MCF-7 cancer cell lines. nih.gov Similarly, novel tetrahydro- nih.govnih.govnih.govtriazolo[3,4-a]isoquinoline chalcones exhibited strong to moderate cytotoxic effects against MCF7, A549, HCT116, and HepG2 cell lines. nih.gov Furthermore, 1,2,3-triazole linked 1,2-isoxazole-imidazo[4,5-b]pyridine derivatives have shown significant anticancer activity against breast, lung, colon, and ovarian cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range. researchgate.net

The table below presents a selection of 3H- nih.govnih.govnih.govtriazolo[4,5-c]pyridine-related scaffolds and their reported anticancer activities.

ScaffoldCancer Cell LinesNotable Activity
nih.govnih.govnih.govTriazolo[1,5-a]pyridinylpyridinesHCT-116, U-87 MG, MCF-7Potent antiproliferative activities. nih.gov
Tetrahydro- nih.govnih.govnih.govtriazolo[3,4-a]isoquinoline chalconesMCF7, A549, HCT116, HepG2Strong to moderate cytotoxic effects. nih.gov
1,2,3-Triazole linked 1,2-isoxazole-imidazo[4,5-b]pyridineMCF-7, A549, Colon-205, A2780Significant anticancer activity, with IC50 values as low as 0.01 µM. researchgate.net
Imidazo[4,5-c]pyridineHL60, A549, HCT116Excellent in vitro anti-proliferation activity. nih.gov

A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis (programmed cell death) and the disruption of the cell cycle. Research has shown that derivatives of the 3H- nih.govnih.govnih.govtriazolo[4,5-c]pyridine scaffold can trigger these cellular processes in cancer cells.

Novel tetrahydro- nih.govnih.govnih.govtriazolo[3,4-a]isoquinoline chalcones were found to induce cell growth arrest at the G1 phase of the cell cycle, thereby inhibiting the G1/S transition and preventing cell cycle progression. nih.govresearchgate.net These compounds also stimulated apoptotic death in breast cancer cells. nih.govresearchgate.net Further investigation using real-time PCR revealed that these compounds upregulated pro-apoptotic genes like BAX and p53, while downregulating the anti-apoptotic gene BCL2. nih.govresearchgate.net

Similarly, pyrazolo[3,4-b]pyridine derivatives have been shown to arrest the cell cycle and induce apoptosis by inhibiting cyclin-dependent kinases (CDKs) such as CDK2 and/or CDK9. mdpi.com

The following table details the mechanisms of action for some of these anticancer compounds.

Compound TypeEffect on Cell CycleApoptotic Pathway
Tetrahydro- nih.govnih.govnih.govtriazolo[3,4-a]isoquinoline chalconesG1 phase arrest. nih.govresearchgate.netUpregulation of BAX, p53; downregulation of BCL2. nih.govresearchgate.net
Pyrazolo[3,4-b]pyridine derivativesS or G2/M phase arrest. mdpi.comInhibition of CDK2 and/or CDK9. mdpi.com

Anticancer and Antiproliferative Activities of 3H-[1][2][3]Triazolo[4,5-c]pyridine Derivatives

Inhibition of Cancer Cell Proliferation in Specific Cell Lines

Derivatives of triazolopyridine and related scaffolds have shown notable antiproliferative activity against various cancer cell lines. The versatility of this chemical structure allows for modifications that can target specific pathways involved in cancer progression.

A series of triazolopyridine-based compounds were designed and synthesized as dual inhibitors of Janus kinase (JAK) and histone deacetylase (HDAC). researchgate.net One of the most effective compounds, 4-(((5-(benzo[d] nih.govacs.orgdioxol-5-yl)- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridin-2-yl)amino)methyl)-N-hydroxybenzamide (19) , demonstrated potent cytotoxicity against the triple-negative breast cancer cell line MDA-MB-231 and the multiple myeloma cell line RPMI-8226, with IC₅₀ values in the submicromolar range. researchgate.net This dual-inhibition mechanism is a promising strategy in cancer therapy. researchgate.net

In other research, a series of 4-substituted-5-(2-(pyridine-2-ylamino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones were evaluated for their impact on cell viability. nih.govacs.org Among these, 5-(2-(pyridin-2-ylamino)ethyl)-4-((pyridin-3-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione (15) was identified as the most active against the MDA-MB-231 breast cancer cell line. nih.govacs.org

Table 1: Anticancer Activity of Triazolopyridine Scaffolds in Specific Cell Lines

Compound Scaffold Type Cell Line Activity (IC₅₀) Reference
19 nih.govnih.govresearchgate.netTriazolo[1,5-a]pyridine MDA-MB-231 Submicromolar researchgate.net
19 nih.govnih.govresearchgate.netTriazolo[1,5-a]pyridine RPMI-8226 Submicromolar researchgate.net
15 Pyridine-1,2,4-triazole-3-thione MDA-MB-231 39.2 ± 1.7 μM nih.govacs.org

Antimicrobial Properties (Antibacterial and Antifungal)

The triazolopyridine scaffold has been a fruitful starting point for the development of new antimicrobial agents. Studies have demonstrated the efficacy of these compounds against a range of bacterial and fungal pathogens.

A series of novel hydrazones based on a pyridine-1,2,4-triazole-3-thione scaffold were synthesized and screened for their antimicrobial activity. nih.govacs.org Two compounds showed exceptional potency against the fungus Candida tenuis, with a minimum inhibitory concentration (MIC) of 0.9 µg/mL: 4-Amino-5-(2-((5-chloropyridin-2-yl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6) and 4-(benzylideneamino)-5-(2-(pyridin-2-ylamino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (7) . nih.govacs.org Furthermore, several 5-chloropyridine derivatives from the same series displayed very high antibacterial activity against the Mycobacterium luteum strain, with an MIC of 3.9 µg/mL. nih.govacs.org

In another study, new cyclobutane-containing triazole derivatives with a pyridine-4-yl moiety were synthesized. nih.gov Compound 5b from this series was the most effective broad-spectrum agent, showing activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Enterococcus faecalis, and Candida albicans. nih.gov Additionally, novel triazolo[4,3-a]pyrazine derivatives have been investigated, with compound 2e exhibiting superior antibacterial activity against both Gram-positive S. aureus (MIC: 32 μg/mL) and Gram-negative E. coli (MIC: 16 μg/mL), comparable to the first-line agent ampicillin. mdpi.com

Table 2: Antimicrobial Activity of Triazolopyridine Scaffolds

Compound/Derivative Scaffold Type Target Organism Activity (MIC) Reference
6 Pyridine-1,2,4-triazole-3-thione Candida tenuis 0.9 µg/mL nih.govacs.org
7 Pyridine-1,2,4-triazole-3-thione Candida tenuis 0.9 µg/mL nih.govacs.org
5-Chloropyridine derivatives (8, 10, 16, 21 ) Pyridine-1,2,4-triazole-3-thione Mycobacterium luteum 3.9 µg/mL nih.govacs.org
2e Triazolo[4,3-a]pyrazine Staphylococcus aureus 32 µg/mL mdpi.com
2e Triazolo[4,3-a]pyrazine Escherichia coli 16 µg/mL mdpi.com
5b Pyridine-4-yl-1,2,4-triazole E. coli, S. aureus, P. aeruginosa, E. faecalis, C. albicans 15.625 - >125 µM nih.gov

Central Nervous System (CNS) Activities (e.g., GPR119 Agonism, mGluR2 Modulation, Anticonvulsant Effects)

Triazolopyridine derivatives have been investigated for their potential to modulate key targets within the central nervous system, showing promise for conditions like metabolic disorders, schizophrenia, and epilepsy.

GPR119 Agonism G-protein coupled receptor 119 (GPR119) is a target for type 2 diabetes and obesity due to its role in glucose-dependent insulin (B600854) secretion. wikipedia.org A series of novel 3H- nih.govnih.govacs.orgtriazolo[4,5-c]pyridine derivatives were developed as potent GPR119 agonists. nih.govnih.gov Through optimization of a lead compound, derivative 32o was identified as a potent GPR119 agonist with significantly improved aqueous solubility (15.9μM at pH 6.8), a critical factor for drug development. nih.gov

mGluR2 Modulation The metabotropic glutamate (B1630785) receptor 2 (mGluR2) is a therapeutic target for schizophrenia. patsnap.com Triazolopyridine ethers have been identified as potent and selective mGluR2 positive allosteric modulators (PAMs). nih.gov The lead molecule BMT-133218 ((+)-7m) , after oral administration, reversed PCP-stimulated locomotor activity and prevented MK-801-induced working memory deficits in mouse models. nih.gov Additionally, a patent has been filed for 1,2,4-triazolo[4,3-a]pyridine compounds as mGluR2 PAMs. google.com QSAR (Quantitative Structure-Activity Relationship) studies have also been successfully applied to design and prioritize the synthesis of new active triazolopyridine mGluR2 PAMs. nih.gov

Anticonvulsant Effects The search for new antiepileptic drugs has led to the exploration of triazole-containing heterocycles. nih.gov Bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit have demonstrated anticonvulsant properties. mdpi.com The most active compounds in this series, including 7a, 7d, 7g, 7j, and 7m , contain a pyrano[3,4-c]pyridine cycle and showed significant activity in the pentylenetetrazole (PTZ) and thiosemicarbazide (B42300) (TSC) seizure models. mdpi.com These compounds were found to be superior to the reference drug ethosuximide (B1671622) in the PTZ model. mdpi.com

Anti-inflammatory and Analgesic Effects

Derivatives based on triazole and pyridine (B92270) rings have been a significant focus of research for new anti-inflammatory and analgesic agents, aiming to provide alternatives to existing drugs that often have gastrointestinal side effects.

One study reported the synthesis of new pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.net Compound 10a from this series exhibited higher anti-inflammatory activity (82.8% inhibition) in the carrageenan-induced paw edema model than the standard drug ibuprofen (B1674241) (79.5% inhibition) and had a lower ulcerogenic effect. researchgate.net

Another study evaluated newly synthesized 1,2,4-triazole (B32235) derivatives and found that they exhibited encouraging anti-inflammatory and analgesic results. nih.gov The compound (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol (B145695) (Compound 3) showed a maximum edema inhibition of 91%, surpassing ibuprofen (82%). nih.gov In a test for analgesic activity, the same compound caused a significant reduction in acetic acid-induced writhing (83% reduction) compared to ibuprofen (71.5%). nih.gov

Furthermore, diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), showing potent analgesic and anti-inflammatory properties with potential cardioprotective benefits. acs.org

Table 3: Anti-inflammatory and Analgesic Activity of Triazole/Pyridine Derivatives | Compound | Scaffold Type | Test Model | Activity | Reference | |---|---|---|---|---| | 10a | Pyrido[2,3-d]pyrimidine | Carrageenan-induced paw edema | 82.8% inhibition | researchgate.net | | Compound 3 | 1,2,4-Triazole | Carrageenan-induced paw edema | 91% inhibition | nih.gov | | Compound 3 | Acetic acid-induced writhing | 83% reduction | nih.gov |

Antioxidant Properties and Radical Scavenging Activity

The antioxidant potential of triazolopyridine and related scaffolds has been explored through various in vitro assays. These compounds can neutralize free radicals, suggesting a potential role in mitigating oxidative stress-related pathologies.

A series of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives were synthesized and screened for their antioxidant and antiradical activities using the thiocyanate (B1210189) method. nih.gov In a separate study, new cyclobutane-containing 1,2,4-triazole derivatives bearing a pyridine ring were evaluated for their antioxidant properties. nih.gov Compounds 5c and 5e from this series demonstrated DPPH free radical scavenging activity close to that of the standard antioxidant Butylated hydroxytoluene (BHT). nih.gov

The antioxidant activity of N3 substituted 5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-ones was also evaluated in vitro by their scavenging effect on DPPH radicals, with some compounds found to be more potent than existing antioxidants. nih.govnih.gov

Antiviral Activities

The structural diversity of triazole-fused heterocycles makes them attractive candidates for antiviral drug discovery. Research has identified compounds with activity against a range of viruses.

Derivatives of nih.govnih.govacs.orgtriazolo[4,5-d]pyrimidine , a related scaffold, have been identified as selective inhibitors of Chikungunya virus (CHIKV) replication. researchgate.net These compounds are proposed to target the viral capping enzyme nsP1, a crucial component of the viral RNA capping machinery. researchgate.net

In the fight against influenza, 1,2,3-triazole-containing derivatives of the natural alkaloid lupinine (B175516) have been assessed for their ability to suppress virus reproduction. researchgate.net Four compounds from this study (1, 2, 4, and 5 ) were identified as promising for further investigation, showing superior activity compared to commercial drugs like Tamiflu and Rimantadine against different influenza A subtypes. researchgate.net These compounds were found to reduce the infectivity of the virus, indicating they may act as virucidal agents that affect extracellular virions. researchgate.net The activity was strongly dependent on the substituent at the C-4 position of the triazole ring. researchgate.net

Enzyme Inhibition Studies (e.g., α-Glucosidase, JAK/HDAC, HIF Prolyl Hydroxylase, Myeloperoxidase, NAD Glycohydrolase)

The ability of triazolopyridine scaffolds to selectively inhibit enzymes has been a major focus of drug discovery efforts, leading to the identification of potent inhibitors for various therapeutic targets.

α-Glucosidase Inhibition α-Glucosidase inhibitors are used to manage type 2 diabetes by delaying carbohydrate digestion. nih.gov The nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine scaffold has been identified as a novel and potent basis for α-glucosidase inhibitors. nih.gov A series of synthesized derivatives showed excellent inhibitory activity, with compound 15j being the most potent (IC₅₀ = 6.60 ± 0.09 µM), significantly stronger than the reference drug acarbose (B1664774) (IC₅₀ = 750.0 µM). nih.gov Kinetic studies revealed it acts as a competitive inhibitor. nih.gov Another series of pyridazine-triazole hybrids also yielded a potent inhibitor, compound 10k , with an IC₅₀ value of 1.7 µM. nih.gov

JAK/HDAC Inhibition As mentioned previously (Section 5.2.1.2), triazolopyridine-based molecules have been developed as dual JAK/HDAC inhibitors for cancer therapy. researchgate.net Compound 19 was identified as a pan-HDAC and JAK1/2 dual inhibitor, demonstrating the utility of this scaffold in targeting multiple oncogenic pathways simultaneously. researchgate.net

HIF Prolyl Hydroxylase Inhibition Inhibition of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) is a strategy for treating renal anemia. nih.gov Triazolopyridine derivatives have been identified as potent PHD2 inhibitors. nih.gov Optimization of this class of compounds led to the discovery of JTZ-951 , which increased hemoglobin levels in rats. nih.gov Another study reported on tricyclic triazole-containing compounds as potent and selective PHD inhibitors, with compound IOX4 showing marked induction of HIFα in the brain tissue of mice, suggesting its potential for treating cerebral diseases like stroke.

Myeloperoxidase (MPO) Inhibition Myeloperoxidase is implicated in various chronic inflammatory diseases. nih.govacs.org Researchers optimized a triazolopyrimidine MPO inhibitor, which had issues with acid stability, by changing the core to a triazolopyridine . nih.govacs.org This led to the development of potent inhibitors, including thioether 36 , which demonstrated significant inhibition of MPO activity in an acute mouse inflammation model after oral dosing. nih.govacs.org

NAD Glycohydrolase Inhibition Within the scope of the reviewed scientific literature, there is limited to no information available regarding the specific inhibition of NAD glycohydrolase by 3H- nih.govnih.govacs.orgtriazolo[4,5-c]pyridine scaffolds.

Receptor Modulation (e.g., Adenosine (B11128) Receptors, Serotonin (B10506) Receptors)

The 3H- nih.govnih.govnih.govtriazolo[4,5-c]pyridine core has been identified as a valuable scaffold for the development of potent receptor modulators. While the broader class of triazolopyridines has been investigated for activity at various receptors, including adenosine and serotonin receptors, specific research on the 3H- nih.govnih.govnih.govtriazolo[4,5-c]pyridine isomer has highlighted its role in modulating G-protein coupled receptors (GPCRs) that are distinct from the classical adenosine or serotonin families. nih.govnih.gov

Notably, derivatives of the 3H- nih.govnih.govnih.govtriazolo[4,5-c]pyridine scaffold have been synthesized and identified as potent agonists for the G-protein coupled receptor 119 (GPR119). nih.gov GPR119 is a receptor that is primarily expressed in the pancreas and gastrointestinal tract and is a target of interest for the treatment of metabolic disorders. The development of agonists for this receptor represents a key area of pharmacological application for the 3H- nih.govnih.govnih.govtriazolo[4,5-c]pyridine structure. nih.gov The modulation of this receptor is achieved through specific structural modifications to the core scaffold, demonstrating the tuneability of the 3H- nih.govnih.govnih.govtriazolo[4,5-c]pyridine system for achieving desired receptor interaction and activity. nih.gov

Mechanistic Elucidation of Biological Action

Identification of Molecular Targets and Binding Affinities

The elucidation of the biological mechanisms of 3H- nih.govnih.govnih.govtriazolo[4,5-c]pyridine derivatives begins with the precise identification of their molecular targets. Research has successfully pinpointed GPR119 as a key molecular target for this class of compounds. nih.gov

A specific derivative, compound 32o , emerged from a focused optimization study aimed at improving the aqueous solubility of an earlier lead series based on a 1H-pyrazolo[3,4-c]pyridine core. nih.gov This optimization process, which involved modifying the central spacer and substituent groups on the heterocyclic system, led to the identification of the 3H- nih.govnih.govnih.govtriazolo[4,5-c]pyridine derivative 32o as a highly potent GPR119 agonist. nih.gov While the precursor compound's progression was hampered by poor solubility, compound 32o demonstrated significantly improved properties, making it a more viable candidate for further evaluation. nih.gov

Table 1: Properties of a 3H- nih.govnih.govnih.govTriazolo[4,5-c]pyridine-based GPR119 Agonist

CompoundMolecular TargetActivityAqueous Solubility (pH 6.8)
32o GPR119Potent Agonist15.9 µM nih.gov

Cellular Pathway Analysis and Signaling Modulation

The mechanism of action for 3H- nih.govnih.govnih.govtriazolo[4,5-c]pyridine derivatives is directly linked to the signaling pathways modulated by their molecular targets. As a potent GPR119 agonist, derivative 32o is understood to function by activating the canonical GPR119 signaling cascade. nih.gov

GPR119 couples to the Gs alpha subunit of heterotrimeric G proteins. Upon agonist binding, it stimulates adenylyl cyclase, leading to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). This signaling mechanism is central to the physiological effects mediated by GPR119. The activity of compound 32o was confirmed in in vitro assays using HEK293 cells, a standard cell line for studying GPCR signaling. nih.gov The agonistic activity observed in these cells confirms the compound's ability to bind to GPR119 and trigger the downstream signaling events characteristic of this receptor, namely the modulation of cAMP levels.

In Vitro and In Vivo Pharmacological Evaluations

The pharmacological potential of the 3H- nih.govnih.govnih.govtriazolo[4,5-c]pyridine scaffold has been primarily characterized through rigorous in vitro evaluations. These studies are crucial for establishing structure-activity relationships (SAR) and identifying candidates with promising therapeutic properties.

A key in vitro study focused on the systematic optimization of a lead compound, which ultimately produced the 3H- nih.govnih.govnih.govtriazolo[4,5-c]pyridine derivative 32o . nih.gov This research involved the synthesis of a series of analogs and their subsequent evaluation in a dose-response relationship assay to confirm their agonistic effects on the GPR119 receptor. nih.gov A significant outcome of this in vitro work was the marked improvement in the physicochemical properties of the final compound. The aqueous solubility of compound 32o was found to be over 20 times greater than that of the initial lead compound, a critical enhancement for potential drug development. nih.gov

Currently, detailed in vivo pharmacological evaluations for this specific derivative are not extensively reported in the literature. However, the successful in vitro characterization and improved solubility profile of compound 32o establish it as a strong candidate for future in vivo studies to explore its therapeutic efficacy in relevant disease models. nih.gov

Table 2: Summary of Pharmacological Evaluation for 3H- nih.govnih.govnih.govTriazolo[4,5-c]pyridine Derivative 32o

Evaluation TypeCell LineTargetKey FindingReference
In VitroHEK293GPR119Identified as a potent GPR119 agonist. nih.gov
In VitroN/APhysicochemical PropertiesDemonstrated improved aqueous solubility (15.9 µM at pH 6.8). nih.gov

Materials Science and Advanced Applications of 3h 1 2 3 Triazolo 4,5 C Pyridine

Organic Electronic Materials

The intrinsic electronic properties of the triazolopyridine system, such as its ability to participate in electron donor-acceptor interactions, make it a prime candidate for use in organic electronic devices. mdpi.com The strategic modification of the 3H- mdpi.comnih.govorganic-chemistry.orgTriazolo[4,5-c]pyridine core allows for the fine-tuning of energy levels (HOMO/LUMO), absorption spectra, and charge transport characteristics, which are critical for electronic applications. researchgate.net

Derivatives of 3H- mdpi.comnih.govorganic-chemistry.orgTriazolo[4,5-c]pyridine have been successfully employed as organic sensitizers in dye-sensitized solar cells (DSSCs). The core structure is particularly suitable for creating dyes with a Donor-Acceptor-π-Acceptor (D-A-π-A) architecture. In this configuration, the triazolopyridine moiety often acts as a central linker or an auxiliary acceptor. mdpi.comnih.gov

A notable study detailed the synthesis of two novel organic dyes, designated PTN1 and NPT1, which incorporate the 2H- mdpi.comnih.govorganic-chemistry.orgtriazolo[4,5-c]pyridine (PT) unit as the central linker. nih.gov These dyes were designed for high-performance DSSCs. The research found that the introduction of the triazolopyridine nucleus led to a significant enhancement in power conversion efficiency compared to analogous dyes containing a pyridal mdpi.comnih.govorganic-chemistry.orgthiadiazole unit. This improvement was attributed to the alleviation of charge trapping issues. nih.gov

The solar cell employing the PTN1 dye demonstrated a commendable power conversion efficiency (PCE) of 6.05% under standard AM 1.5G irradiation. This performance was further enhanced to 6.76% with the addition of chenodeoxycholic acid (CDCA) as a coadsorbent, reaching approximately 90% of the efficiency of the standard N719 ruthenium-based sensitizer (B1316253) under the same conditions. nih.gov

Table 1: Photovoltaic Performance of 2H- mdpi.comnih.govorganic-chemistry.orgtriazolo[4,5-c]pyridine-Based Dyes

Sensitizer PCE (%) PCE with CDCA (%) Jsc (mA cm⁻²) Voc (V) FF
PTN1 6.05 6.76 13.98 0.67 0.72
NPT1 Data not specified Data not specified Data not specified Data not specified Data not specified
N719 (Standard) ~7.51 Not Applicable 16.03 0.68 0.69

Data sourced from Organic Letters, 2014. nih.gov

The fusion of the triazole and pyridine (B92270) rings results in a molecular scaffold with distinct electronic and optical characteristics that can be exploited for various applications. Theoretical and experimental studies on triazolopyridine isomers have provided insight into these properties. Density Functional Theory (DFT) calculations have been used to determine the molecular structure, vibrational energies, and frontier molecular orbital (HOMO/LUMO) energies of these compounds. researchgate.net

The electronic properties are heavily influenced by the redistribution of electron density between the two fused rings. mdpi.com This inherent charge distribution makes the scaffold suitable for creating materials with fluorescent properties. For instance, a related derivative, 1,2,3-triazolo[4,5-b]pyrazine, has been used to create versatile fluorescent probes for optical imaging, demonstrating comparable performance to commercially available dyes. nih.gov The development of 3H- mdpi.comnih.govorganic-chemistry.orgtriazolo[4,5-c]pyridine derivatives focuses on tuning these properties to create materials with specific absorption and emission profiles for advanced optical systems.

Sensor Technologies Based on 3H-mdpi.comnih.govorganic-chemistry.orgTriazolo[4,5-c]pyridine Derivatives

The 1,2,3-triazole ring, a key component of the 3H- mdpi.comnih.govorganic-chemistry.orgTriazolo[4,5-c]pyridine structure, is a well-established functional group in the design of chemosensors. sci-hub.seresearchgate.net The nitrogen atoms within the triazole ring can act as effective chelating sites for metal ions, while the fused aromatic system can serve as a chromophore or fluorophore. This combination allows for the creation of sensors that produce a detectable optical or electrochemical signal upon binding to a specific analyte. sci-hub.se

The "click" chemistry approach, particularly the copper(I)-catalyzed azide-alkyne cycloaddition, is a powerful tool for synthesizing triazole-based ligands and sensors with high selectivity and sensitivity. sci-hub.se While research may not exclusively focus on the 3H- mdpi.comnih.govorganic-chemistry.orgtriazolo[4,5-c]pyridine isomer, the principles apply broadly to the triazolopyridine class. These scaffolds are used to design chemosensors for a variety of targets, including metal cations and biologically relevant molecules. sci-hub.seacs.org For example, a triazole derivative was instrumental in developing a fluorescent antagonist used to quantify receptor affinity via flow cytometry, showcasing its utility in sophisticated biosensing applications. acs.org

Advanced Functional Materials with Enhanced Performance

Beyond electronics and sensors, the 3H- mdpi.comnih.govorganic-chemistry.orgtriazolo[4,5-c]pyridine scaffold serves as a building block for a diverse range of advanced functional materials, particularly in the biomedical field. By modifying the core structure, researchers can develop compounds with highly specific biological activities and improved physicochemical properties.

One significant area of development is in medicinal chemistry, where derivatives have been identified as potent agonists or antagonists for specific biological targets. In one study, optimization of a lead compound led to the identification of a 3H- mdpi.comnih.govorganic-chemistry.orgtriazolo[4,5-c]pyridine derivative (compound 32o) as a potent GPR119 agonist. nih.gov Crucially, this new derivative exhibited significantly improved aqueous solubility compared to its predecessor, a critical enhancement for potential therapeutic applications. nih.gov

In another example, 1,4,6,7-tetrahydro-5H- mdpi.comnih.govorganic-chemistry.orgtriazolo[4,5-c]pyridine derivatives have been developed as potent antagonists of the P2X7 receptor, which is linked to neuroinflammation in depression. nih.gov The development of clinical candidates like JNJ-54175446 and zanvipixant from this scaffold highlights its importance in creating high-performance functional materials for treating complex diseases. nih.gov These examples underscore the versatility of the 3H- mdpi.comnih.govorganic-chemistry.orgtriazolo[4,5-c]pyridine core in generating advanced materials with enhanced, specific functionalities.

Future Research Directions and Translational Perspectives

Emerging Synthetic Methodologies and Scalability for 3H-nih.govwikipedia.orgnih.govTriazolo[4,5-c]pyridine

The development of efficient and scalable synthetic routes is paramount for the widespread investigation and application of 3H- nih.govwikipedia.orgnih.govtriazolo[4,5-c]pyridine and its derivatives. While traditional synthetic methods have been established, the focus is now shifting towards more sustainable and high-throughput approaches.

Emerging methodologies such as flow chemistry are gaining traction for the synthesis of related triazole-containing heterocycles. nih.govnih.gov Continuous-flow processing offers significant advantages over conventional batch synthesis, including enhanced safety, improved reaction control, and the potential for seamless scale-up. nih.govnih.gov The application of flow chemistry to the synthesis of 1,4,6,7-tetrahydro-5H- nih.govwikipedia.orgnih.govtriazolo[4,5-c]pyridines has been demonstrated, providing a safer and more scalable route to key intermediates of clinical candidates with antidepressant activity. nih.gov This approach mitigates the risks associated with hazardous reagents often used in traditional batch processes. nih.gov

Microwave-assisted synthesis represents another promising avenue for the rapid and efficient production of triazolopyridine scaffolds. nih.govnih.govclockss.orgresearchgate.nethacettepe.edu.tr Microwave irradiation can significantly reduce reaction times and improve yields, making it an attractive method for library synthesis and lead optimization. nih.govnih.govclockss.orgresearchgate.nethacettepe.edu.tr For instance, a catalyst-free and eco-friendly microwave-assisted method has been developed for the synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides. nih.gov Such green chemistry approaches are crucial for the sustainable development of novel compounds. organic-chemistry.org

Future efforts will likely focus on adapting and optimizing these emerging technologies for the specific synthesis of 3H- nih.govwikipedia.orgnih.govtriazolo[4,5-c]pyridine derivatives, enabling the generation of diverse compound libraries for biological screening and translational research.

Advanced Computational Modeling for Rational Design and Prediction of Activity

Computational modeling has become an indispensable tool in modern drug discovery, facilitating the rational design and prediction of the biological activity of novel compounds. For the 3H- nih.govwikipedia.orgnih.govtriazolo[4,5-c]pyridine scaffold, advanced computational techniques are being employed to guide the design of derivatives with enhanced potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in identifying the key molecular features that govern the biological activity of a series of compounds. nih.govnih.govnih.govrutgers.edu Both 2D-QSAR and 3D-QSAR models have been successfully applied to related triazolopyrimidine and triazolopyridine derivatives to predict their anticancer and antifungal activities. nih.govnih.gov For example, 3D-QSAR studies on tetrahydro-3H-imidazo[4,5-c]pyridine derivatives have provided insights into the structural requirements for potent VEGFR-2 kinase inhibition. nih.gov These models can be used to virtually screen libraries of compounds and prioritize those with the highest predicted activity for synthesis and biological evaluation. nih.gov

Machine learning algorithms are increasingly being integrated into the drug discovery pipeline to analyze large datasets and build predictive models. nih.govnih.govyoutube.comyoutube.comfrontiersin.org These approaches can identify complex relationships between chemical structure and biological activity that may not be apparent from traditional QSAR models. nih.govnih.govyoutube.comyoutube.comfrontiersin.org By leveraging machine learning, researchers can accelerate the identification of promising lead compounds and optimize their properties. nih.govnih.govyoutube.comyoutube.comfrontiersin.org

Molecular docking studies are also crucial for understanding the binding interactions between 3H- nih.govwikipedia.orgnih.govtriazolo[4,5-c]pyridine derivatives and their biological targets. nih.govnih.gov These studies provide a structural basis for the observed activity and can guide the design of new analogs with improved binding affinity and specificity.

Computational TechniqueApplication in Triazolopyridine ResearchKey Findings
3D-QSAR Predicting VEGFR-2 kinase inhibitory activity of tetrahydro-3H-imidazo[4,5-c]pyridine derivatives. nih.govIdentified key steric and electrostatic features for potent inhibition.
3D-QSAR Studying the herbicidal activities of 1,2,4-triazolo[4,3-a]pyridine derivatives. nih.govEstablished contour models to guide the design of novel herbicides.
Machine Learning Accelerating drug discovery and predicting compound properties. nih.govyoutube.comEnables high-throughput virtual screening and ADMET prediction.
Molecular Docking Investigating the binding modes of triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 inhibitors. nih.govRevealed key interactions within the ATP-binding site of the kinases.

Broadening the Therapeutic Spectrum of 3H-nih.govwikipedia.orgnih.govTriazolo[4,5-c]pyridine-based Compounds

While initial research has highlighted the potential of 3H- nih.govwikipedia.orgnih.govtriazolo[4,5-c]pyridine derivatives in specific therapeutic areas, there is a significant opportunity to broaden their application to a wider range of diseases.

One promising area is the development of kinase inhibitors . nih.govnih.govdrugbank.comrsc.org Many triazolopyridine and related heterocyclic compounds have shown potent inhibitory activity against various kinases implicated in cancer and other diseases. nih.govnih.govdrugbank.comrsc.org For example, derivatives of the related nih.govwikipedia.orgnih.govtriazolo[4,3-a]pyridine scaffold have been identified as potential c-Met kinase inhibitors. drugbank.com Further exploration of 3H- nih.govwikipedia.orgnih.govtriazolo[4,5-c]pyridine derivatives as inhibitors of novel kinase targets could lead to the development of new anticancer agents. nih.gov

The treatment of neurological and psychiatric disorders represents another exciting frontier. wikipedia.orggoogle.com Triazolopyridine derivatives have been investigated as positive allosteric modulators of the mGluR2 receptor, which is a target for anxiety and other central nervous system disorders. google.com Furthermore, the antidepressant trazodone (B27368) contains a triazolopyridine ring system. wikipedia.org Recent studies on 1,4,6,7-tetrahydro-5H- nih.govwikipedia.orgnih.govtriazolo[4,5-c]pyridines as potent antagonists of the P2X7 receptor, a key regulator of neuroinflammation associated with depression, further underscore the potential of this scaffold in neurology. nih.gov

Additionally, derivatives of 3H- nih.govwikipedia.orgnih.govtriazolo[4,5-c]pyridine have been identified as potent GPR119 agonists , a target for the treatment of type 2 diabetes and metabolic disorders. nih.gov The optimization of these compounds to improve their solubility and pharmacokinetic properties is an active area of research. nih.gov

Therapeutic AreaTarget/MechanismExample Compound/Scaffold
Oncology c-Met kinase inhibition nih.govwikipedia.orgnih.govTriazolo[4,3-a]pyridine derivatives drugbank.com
Oncology Dual c-Met/Pim-1 inhibitionTriazolo[4,3-b]pyridazine derivatives nih.gov
Neurological Disorders mGluR2 positive allosteric modulationTriazolo[4,3-a]pyridine derivatives google.com
Depression P2X7 receptor antagonism1,4,6,7-Tetrahydro-5H- nih.govwikipedia.orgnih.govtriazolo[4,5-c]pyridines nih.gov
Type 2 Diabetes GPR119 agonism3H- nih.govwikipedia.orgnih.govTriazolo[4,5-c]pyridine derivative 32o nih.gov

Development of 3H-nih.govwikipedia.orgnih.govTriazolo[4,5-c]pyridine-based Probes and Tools for Chemical Biology

The unique photophysical properties of certain triazolopyridine derivatives make them attractive candidates for the development of chemical probes and tools for studying biological systems. These probes can be used to visualize and track biological processes in real-time, providing valuable insights into disease mechanisms and drug action.

The fluorescent properties of some triazolopyridine derivatives have been reported, suggesting their potential as fluorophores for bioimaging applications. nih.govresearchgate.netresearchgate.netmdpi.commdpi.com For instance, a related triazolopyridine system has been shown to act as a molecular chemosensor for metal ions, anions, and amino acids, with its fluorescence being modulated by binding to these analytes. nih.gov Another study demonstrated the use of a phenyl-pyridyl-triazolopyridine in combination with cyclodextrins as a fluorescent sensor for divalent cations in aqueous solution. nih.gov

The development of 3H- nih.govwikipedia.orgnih.govtriazolo[4,5-c]pyridine-based probes could involve the strategic incorporation of functional groups that can selectively interact with specific biological targets, leading to a change in their fluorescence properties upon binding. This would enable the development of highly specific and sensitive probes for a variety of applications, including:

Bioimaging: Visualizing the localization and dynamics of specific proteins or other biomolecules within living cells.

Biosensing: Detecting the presence and concentration of specific analytes in biological samples.

Drug discovery: Screening for compounds that modulate the activity of a particular target by monitoring changes in the fluorescence of a probe.

Future research in this area will focus on the design and synthesis of novel 3H- nih.govwikipedia.orgnih.govtriazolo[4,5-c]pyridine derivatives with optimized photophysical properties, such as high quantum yield, photostability, and long-wavelength emission, to enhance their utility as chemical biology tools.

Exploration of New Material Science Applications and Interdisciplinary Research Opportunities

Beyond its applications in the life sciences, the 3H- nih.govwikipedia.orgnih.govtriazolo[4,5-c]pyridine scaffold holds promise for the development of novel materials with unique electronic and optical properties. The exploration of these applications represents an exciting area for interdisciplinary research, bridging the fields of chemistry, physics, and materials science.

The planar structure and electron-rich nature of the triazolopyridine ring system suggest its potential use in organic electronics . mdpi.com For example, 1,2,3-triazolo[4,5-c]pyridine has been reported as an organic sensitizer (B1316253) for high-performance solar cells. mdpi.com The ability to tune the electronic properties of the scaffold through chemical modification could lead to the development of new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.

The ability of triazolopyridine derivatives to participate in supramolecular chemistry opens up further possibilities for the creation of functional materials. nih.gov The formation of well-defined assemblies through non-covalent interactions can lead to materials with novel properties, such as stimuli-responsive behavior and self-healing capabilities. The use of a phenyl-pyridyl-triazolopyridine in a supramolecular assembly with β-cyclodextrin to create a sensor for divalent cations is a testament to this potential. nih.gov

Future research in this domain will involve a close collaboration between synthetic chemists, materials scientists, and physicists to design, synthesize, and characterize new 3H- nih.govwikipedia.orgnih.govtriazolo[4,5-c]pyridine-based materials and explore their potential in a wide range of applications, from renewable energy to advanced sensors.

Q & A

Q. What are the common synthetic routes for 3H-[1,2,3]Triazolo[4,5-c]pyridine derivatives?

The synthesis typically involves diazotization of pyridine-3,4-diamine with sodium nitrite under acidic conditions to form the triazole core . For functionalization, nucleophilic substitution reactions with reagents like chloroacetonitrile in DMF/triethylamine yield carbonitrile derivatives (e.g., this compound-3-carbonitrile) . Knoevenagel condensations with aldehydes further extend structural diversity, producing acrylonitrile derivatives with exclusive E-isomer formation . Yields vary depending on substituents; for example, condensation with chloroacetonitrile yields 19–38% of regioisomers .

Q. How is structural characterization performed for these compounds?

Key techniques include:

  • 1H/13C-NMR : Proton signals for aromatic CH groups (e.g., δ 9.47 ppm for CH-4) and carbon assignments (e.g., δ 143.21 ppm for quaternary carbons) confirm regiochemistry .
  • X-ray crystallography : Resolves ambiguities in fused-ring systems (e.g., distinguishing triazolo[4,5-c]pyridine from isomeric analogs) .
  • GC/MS : Validates molecular weight (e.g., m/z 121 [M+H]+ for the core scaffold) .

Q. What are the typical applications in medicinal chemistry?

  • GPR119 agonists : Derivatives like compound 32o show improved aqueous solubility (15.9 µM at pH 6.8) and efficacy in diabetes models .
  • P2X7 receptor antagonists : Structural optimization enhances brain penetration and solubility for neuroinflammatory targets .
  • Kinase inhibitors : Modifications at the N-capping group (e.g., piperidine derivatives) improve selectivity for targets like PIM-1 .

Advanced Research Questions

Q. How can researchers address poor aqueous solubility in preclinical evaluations of triazolopyridine derivatives?

Poor solubility (e.g., 0.71 µM at pH 6.8 for compound 4b ) is mitigated via:

  • Scaffold optimization : Introducing polar groups (e.g., piperazine) or reducing hydrophobicity in aryl substituents .
  • Salt formation : Acidic/basic moieties enable salt forms with enhanced dissolution .
  • Prodrug strategies : Masking hydrophobic groups (e.g., esterification) improves bioavailability .

Q. What methodologies resolve contradictions in regiochemical outcomes during triazole ring formation?

Diazotization of pyridine-3,4-diamine can yield competing regioisomers (e.g., triazolo[4,5-b] vs. [4,5-c]pyridine). To control regiochemistry:

  • Reaction conditions : Lower temperatures (0–5°C) favor triazolo[4,5-c]pyridine via kinetic control .
  • Protecting groups : Blocking reactive sites (e.g., bromine at C2) directs cyclization .
  • Computational modeling : Predicts thermodynamic stability of isomers using DFT calculations .

Q. How can analogs be designed for enhanced blood-brain barrier (BBB) penetration?

Despite low baseline brain:plasma ratios (e.g., 0.1–0.3), strategies include:

  • Reducing molecular weight : Aim for <450 Da via truncation of bulky substituents .
  • Increasing lipophilicity : Introduce halogenated aryl groups (e.g., trifluoromethoxy) to improve LogP .
  • P-glycoprotein evasion : Avoid hydrogen bond donors (>8 total) to minimize efflux .

Data Contradiction Analysis

Q. Why do similar triazolopyridine derivatives exhibit divergent biological activities?

Subtle structural differences (e.g., triazolo[4,5-b] vs. [4,5-c] fusion) alter π-stacking and hydrogen-bonding interactions. For example:

  • Triazolo[4,5-c]pyridines : Higher dipole moments enhance binding to polar kinase active sites .
  • Triazolo[4,5-b]pyridines : Planar geometry favors intercalation with DNA/microtubules .

Q. How reliable are computational models for predicting triazolopyridine reactivity?

While DFT accurately predicts regioselectivity in cycloadditions , empirical validation is critical. For example:

  • Predicted vs. experimental yields : Knoevenagel condensations show 63–78% yields despite steric hindrance .
  • Solubility predictions : COSMO-RS models may underestimate pH-dependent ionization effects .

Methodological Recommendations

Q. What strategies validate target engagement in cellular assays?

  • Photoaffinity labeling : Incorporate azide/alkyne handles for click chemistry-based target identification .
  • Thermal shift assays : Monitor protein melting shifts to confirm binding .

Q. How to prioritize derivatives for in vivo testing?

Use multiparameter optimization (MPO) scoring:

ParameterTarget Range
Solubility>10 µM (pH 6.8)
LogD (pH 7.4)2–3
Plasma stability>90% (1 h, 37°C)
CYP inhibitionIC50 >10 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-[1,2,3]Triazolo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
3H-[1,2,3]Triazolo[4,5-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.